4,5-Dichloroguaiacol

odor threshold sensory analysis pulp mill effluent

High-purity 4,5-Dichloroguaiacol (≥98%) analytical standard—critical for GC-O/GC-MS off-flavor monitoring in pulp & paper effluents. Unique odor threshold (0.0025 ng/Lair) enables sensitive source tracking and compliance with odor nuisance regulations. Validated IC50 of 0.32 mM against methanogenic activity provides a standardized benchmark for anaerobic toxicity assays. Essential for co-metabolic dechlorination studies and AOP optimization. Buy direct for reliable, reproducible environmental analysis.

Molecular Formula C7H6Cl2O2
Molecular Weight 193.02 g/mol
CAS No. 2460-49-3
Cat. No. B1606925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloroguaiacol
CAS2460-49-3
Molecular FormulaC7H6Cl2O2
Molecular Weight193.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1O)Cl)Cl
InChIInChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
InChIKeyHAAFFTHBNFBVKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloroguaiacol (CAS 2460-49-3): Physicochemical and Regulatory Profile for Procurement Decisions


4,5-Dichloroguaiacol (4,5-DCG; CAS 2460-49-3) is a chlorinated methoxyphenol with molecular formula C7H6Cl2O2 and molecular weight 193.03 g/mol . It is a primary constituent of chlorinated phenolic mixtures formed during chlorine-based bleaching of wood pulp [1]. The compound's substitution pattern (chlorine atoms at the 4- and 5- positions on the guaiacol ring) confers distinct environmental fate properties: an experimental octanol-water partition coefficient (log P) of 3.26 [2], a Henry's Law constant (Hscp) of 5.2 mol/(m3·Pa) at 298.15 K [3], and an experimental aqueous solubility (log S) of -2.53 mol/L [4]. These parameters are critical for predicting environmental transport and for designing analytical methods in pulp and paper effluent monitoring, environmental fate studies, and bioremediation research.

Why 4,5-Dichloroguaiacol Cannot Be Substituted with Other Chlorinated Guaiacols in Environmental and Analytical Workflows


Chlorinated guaiacols are not interchangeable due to divergent physicochemical properties and biological activities driven by chlorine substitution position and degree. Even among dichlorinated isomers, 4,5-Dichloroguaiacol exhibits distinct behavior compared to 4,6-Dichloroguaiacol and 5,6-Dichloroguaiacol. For example, the 4,5-dichloro substitution pattern results in a unique odor threshold of 0.0025 ng/Lair, significantly different from its 5,6-isomer (0.0068 ng/Lair) and monochlorinated analogs like 4-chloroguaiacol (0.35 ng/Lair) [1]. In anaerobic environments, 4,5-DCG demonstrates an IC50 of 0.32 mM toward methanogenic activity, a value intermediate between 4-chloroguaiacol (1.50 mM) and 4,5,6-trichloroguaiacol (0.13 mM) [2]. Substituting 4,5-DCG with a different chlorinated guaiacol in an analytical standard, degradation study, or toxicity assay would introduce uncontrolled variability in detection limits, degradation kinetics, and inhibitory effects, compromising data reproducibility and regulatory compliance.

Quantitative Differentiation of 4,5-Dichloroguaiacol (CAS 2460-49-3) Against Closest Analogs


Odor Threshold in Air: 4,5-Dichloroguaiacol is 140-Fold More Potent than 4-Chloroguaiacol

4,5-Dichloroguaiacol exhibits an odor threshold in air of 0.0025 ng/Lair (median), which is 140-fold lower (i.e., more potent) than that of 4-chloroguaiacol (0.35 ng/Lair) [1]. Among chlorinated guaiacols, 4,5-DCG ranks among the most potent odorants, with thresholds comparable to 6-chloroguaiacol (0.00251 ng/Lair) but significantly lower than the 5,6-dichloro isomer (0.0068 ng/Lair) [2]. This high olfactory potency necessitates its inclusion as a specific analytical target in sensory and environmental monitoring of pulp and paper mill effluents, where it contributes to off-flavor and odor issues.

odor threshold sensory analysis pulp mill effluent environmental monitoring

Anaerobic Toxicity: 4,5-Dichloroguaiacol Exhibits Intermediate Methanogenic Inhibition (IC50 = 0.32 mM) Relative to Mono- and Tri-Chlorinated Analogs

In anaerobic digester sludge, 4,5-Dichloroguaiacol inhibits methanogenic activity with an IC50 of 0.32 mM. This value is 4.7-fold more inhibitory than 4-chloroguaiacol (IC50 = 1.50 mM) but 2.5-fold less inhibitory than 4,5,6-trichloroguaiacol (IC50 = 0.13 mM) [1]. The degree of chlorination directly correlates with increased methanogenic toxicity, positioning 4,5-DCG as a critical intermediate reference compound for assessing the inhibitory potential of chlorinated phenolic mixtures in anaerobic wastewater treatment systems.

anaerobic digestion methanogenesis inhibition pulp mill effluent treatment toxicity

Biodegradation Kinetics: 4,5-Dichloroguaiacol Requires Co-Substrate for Complete Dechlorination Unlike More Readily Degraded Analogs

4,5-Dichloroguaiacol cannot serve as a sole carbon source for microbial growth; no microorganisms could be isolated on 4,5-DCG alone [1]. However, when guaiacol is added as a co-substrate, soil microbial consortia can dechlorinate 4,5-DCG provided its concentration is maintained below 0.2 mM [2]. This contrasts with some monochlorinated guaiacols (e.g., 4-chloroguaiacol), which can be degraded by pure cultures like Acinetobacter junii strain 5ga as a sole carbon source [3]. The requirement for co-metabolism positions 4,5-DCG as a more environmentally persistent compound, making it a key marker for assessing bioremediation efficacy and the recalcitrance of chlorinated organic matter in pulp mill effluents.

biodegradation dechlorination soil microbiology bioremediation

Advanced Oxidation Dechlorination: 4,5-Dichloroguaiacol is More Susceptible to UV-Based AOPs than Non-Guaiacol Chlorophenols

In comparative studies of advanced oxidation processes (AOPs), guaiacol-type chlorophenols like 4,5-Dichloroguaiacol were found to undergo dechlorination more readily than non-guaiacol chlorophenols such as 2,4,6-trichlorophenol and 2,3,4,5-tetrachlorophenol when treated with N2/UV-, O2/UV-, and H2O2/UV-photolyses [1]. This indicates that the methoxy (-OCH3) group in the ortho position to the phenolic -OH enhances susceptibility to UV-induced dechlorination. Furthermore, the efficiency of dechlorination varies with the AOP method: for 4,5-DCG, O3 alone is slightly less effective than O3/UV, whereas the combination of O3 and H2O2 is slightly more effective than O3-H2O2/UV [2].

advanced oxidation processes AOP dechlorination pulp mill effluent treatment

Physicochemical Partitioning: 4,5-Dichloroguaiacol (log P = 3.26) Exhibits Higher Lipophilicity than Mono-Chlorinated and Some Di-Chlorinated Isomers

The experimentally determined octanol-water partition coefficient (log P) for 4,5-Dichloroguaiacol is 3.26 [1]. While direct experimental log P values for all chlorinated guaiacol isomers are not uniformly available in the sourced data, this value is notably higher than typical log P values for monochlorinated guaiacols (e.g., 4-chloroguaiacol, predicted log P ~2.5-2.8) and comparable to or higher than some other dichlorinated isomers [2]. The higher log P indicates greater lipophilicity, which correlates with increased potential for bioaccumulation and stronger sorption to organic matter in soils and sediments. This property differentiates 4,5-DCG from less chlorinated analogs in environmental partitioning models and extraction protocols.

octanol-water partition coefficient log P environmental fate bioaccumulation

Validated Application Scenarios for 4,5-Dichloroguaiacol (CAS 2460-49-3) Based on Quantitative Differentiation Evidence


Analytical Reference Standard for Odor Impact Assessment in Pulp and Paper Mill Effluents

Procure 4,5-Dichloroguaiacol as a high-purity analytical standard for gas chromatography-olfactometry (GC-O) and GC-MS methods targeting off-flavor compounds. Its exceptionally low odor threshold (0.0025 ng/Lair) and distinct smoky, sweet, vanilla-like odor profile [1] make it a critical marker for sensory pollution events. Quantifying 4,5-DCG in effluent and receiving waters enables accurate source tracking and compliance with odor nuisance regulations.

Calibrated Toxicant for Anaerobic Digester Treatability Studies

Use 4,5-Dichloroguaiacol as a reference inhibitor in anaerobic toxicity assays for pulp and paper wastewater. Its well-defined IC50 of 0.32 mM against methanogenic activity [2] allows for standardized assessment of microbial inhibition and for benchmarking the performance of anaerobic treatment systems. This is particularly relevant for mills transitioning to closed-loop water systems where chlorinated organic accumulation is a concern.

Probe Compound for Evaluating Co-Metabolic Bioremediation of Recalcitrant Chlorinated Aromatics

Employ 4,5-Dichloroguaiacol in laboratory microcosm and field pilot studies to assess the efficacy of biostimulation or bioaugmentation strategies for dechlorinating persistent chlorinated organics. Since 4,5-DCG requires a co-substrate (e.g., guaiacol) for microbial dechlorination and does not support growth as a sole carbon source [3], its removal rate serves as a sensitive indicator of co-metabolic activity and the establishment of a robust dechlorinating microbial community.

Model Compound for Optimizing UV-Based Advanced Oxidation Processes (AOPs) for Bleach Plant Effluents

Utilize 4,5-Dichloroguaiacol as a representative guaiacol-type chlorophenol in bench-scale AOP optimization studies. Its enhanced susceptibility to UV-based dechlorination compared to non-guaiacol chlorophenols [4] allows for focused evaluation of treatment parameters (UV dose, H2O2 concentration, O3 addition) that maximize dechlorination efficiency while minimizing energy and chemical costs. Data generated with 4,5-DCG can inform the design of full-scale AOP systems for E-stage bleach plant effluents.

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